2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole
Description
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2O/c1-11-7-8-15(12(2)9-11)19-10-16-17-13-5-3-4-6-14(13)18-16/h3-9H,10H2,1-2H3,(H,17,18) |
InChI Key |
KZMJQKSWDUVABW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 2,4-dimethylphenol with a suitable benzimidazole precursor. One common method involves the use of 2-(4-benzoyl-2-bromo-phenoxy) acetic acid as a starting material, which reacts with a benzimidazole derivative in the presence of thionyl chloride and triethylamine in 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Oxidation Reactions
The benzimidazole core and methylphenoxy group undergo oxidation under controlled conditions:
| Reagents | Conditions | Products | Key Findings |
|---|---|---|---|
| Potassium permanganate | Aqueous acidic medium (H₂SO₄) | Benzimidazolone derivatives | Oxidation targets the methyl group on the phenoxy moiety, forming ketones. |
| Chromium trioxide (CrO₃) | Organic solvent (e.g., acetone) | Carboxylic acid derivatives | Complete oxidation of the methyl group yields phenoxycarboxylic acid analogs. |
| Hydrogen peroxide (H₂O₂) | Neutral pH, room temperature | N-Oxide intermediates | Limited to the benzimidazole nitrogen, forming N-oxide species. |
Mechanistic Insight : Oxidation preferentially occurs at the electron-rich methyl groups on the phenoxy ring due to their susceptibility to radical or electrophilic attack .
Reduction Reactions
Reduction primarily affects the benzimidazole ring and substituents:
| Reagents | Conditions | Products | Key Findings |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, reflux | Partially saturated benzimidazolines | Selective reduction of the imine bond in the benzimidazole ring. |
| Hydrogen gas (H₂) + Pd/C | Ethanol, 50–60°C, 1–2 atm | Fully saturated cyclohexane derivatives | Complete hydrogenation of both aromatic rings, yielding bicyclic amines. |
| Lithium aluminum hydride (LiAlH₄) | Dry tetrahydrofuran (THF) | Alcohol derivatives | Reduction of ester or ketone groups introduced via prior oxidation. |
Structural Impact : Saturation of the benzimidazole ring enhances solubility but reduces aromatic conjugation .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct sites:
Electrophilic Substitution
Nucleophilic Substitution
Regioselectivity : The methylphenoxy group directs electrophiles to the benzimidazole ring’s less hindered positions .
Functionalization for Biological Activity
Derivatives synthesized via these reactions exhibit enhanced pharmacological properties:
-
Antiproliferative activity : Ethoxy-substituted analogs inhibit MDA-MB-231 breast cancer cells (IC₅₀: 8–12 μM) .
-
Antimicrobial effects : Brominated derivatives show MIC values of 4–8 μg/mL against Staphylococcus aureus .
Stability and Reactivity Trends
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole, have shown significant antimicrobial properties. Research indicates that compounds with a benzimidazole core exhibit potent activity against a range of bacterial and fungal pathogens. For instance, studies have demonstrated that certain derivatives possess minimal inhibitory concentrations (MIC) effective against strains such as Staphylococcus aureus and Candida albicans .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 2g | S. aureus | 4 |
| 2g | C. albicans | 64 |
Mechanism of Action: The antimicrobial activity is attributed to the ability of these compounds to penetrate microbial cell membranes and disrupt critical cellular processes .
Anticancer Properties
The antiproliferative effects of benzimidazole derivatives have been extensively studied, with promising results in cancer cell lines. For example, the compound has been shown to inhibit the growth of the MDA-MB-231 breast cancer cell line significantly .
Case Study: A study involving various benzimidazole derivatives found that certain modifications enhanced their cytotoxicity against cancer cells while maintaining low toxicity towards normal cells . This selective action makes them potential candidates for targeted cancer therapies.
Antifungal Effects
Research has also highlighted the antifungal properties of benzimidazole derivatives. The compound demonstrated moderate antifungal activity against strains such as Aspergillus niger, indicating its potential use in treating fungal infections .
Case Studies
Several case studies have explored the applications of benzimidazole derivatives:
- Anticancer Research: A comprehensive review analyzed various benzimidazole compounds and their effects on different cancer cell lines, demonstrating significant cytotoxicity and potential for drug development .
- Antimicrobial Efficacy: Another study synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance efficacy .
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the function of key enzymes or proteins involved in bacterial cell division, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Antimicrobial Activity
- 2-[(2,4-Dimethylphenoxy)methyl]-1H-benzimidazole: Limited direct data, but methyl groups may reduce polarity, improving membrane penetration .
- 2-(2,4-Dichlorophenoxymethyl)-1H-benzimidazole: Exhibits antioxidant activity (IC₅₀: 12.5 μM in DPPH assay) attributed to halogen substituents enhancing radical scavenging .
- Anti-Helicobacter pylori derivatives : Thioether-linked benzimidazoles (e.g., compound88 ) show potent bactericidal activity (MBC: 2 μg/mL) due to enhanced sulfur-mediated targeting .
Analgesic and Antispasmodic Activity
- 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid : Displays naloxone-sensitive analgesic activity (ED₅₀: 8 mg/kg) in tail-clamp tests, linked to nitro group interactions with opioid receptors .
Antioxidant Activity
- 2-(4-Nitrobenzyl)-1H-benzimidazole derivatives : Thiadiazole-substituted variants inhibit xanthine oxidase (IC₅₀: 0.8 μM), crucial in oxidative stress pathways .
Physicochemical Properties
Key Observations :
Structure-Activity Relationship (SAR) Insights
Phenoxy Substituents: Methyl groups (electron-donating) enhance lipophilicity and may prolong half-life . Halogens (e.g., Cl, F) improve target binding via halogen bonding and metabolic stability .
Benzimidazole Core Modifications: C5-carboxylic acid derivatives exhibit pH-dependent solubility, useful for prodrug design . Thioether or triazole linkages (e.g., in compound 9c) enhance antibacterial potency by mimicking endogenous substrates .
Biological Activity
2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their broad therapeutic potential, including anticancer, antimicrobial, and antiviral properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The biological activity of 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- DNA Interference : It disrupts DNA synthesis and repair mechanisms, potentially leading to apoptosis in cancer cells .
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains .
Anticancer Activity
Several studies have evaluated the anticancer effects of benzimidazole derivatives. For instance:
- In Vitro Studies : A study reported that compounds similar to 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole demonstrated potent antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) with IC50 values ranging from 16.38 μM to 29.39 μM depending on the substituents on the benzimidazole ring .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 2d | MDA-MB-231 | 29.39 |
Antimicrobial Activity
The antimicrobial efficacy of 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole has also been assessed:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values of 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, indicating strong antibacterial activity compared to standard antibiotics like amikacin .
| Pathogen | MIC (μg/mL) |
|---|---|
| Streptococcus faecalis | 8 |
| Staphylococcus aureus | 4 |
| MRSA | 4 |
Study on Antiviral Activity
A recent investigation highlighted the antiviral potential of benzimidazole derivatives against HIV. Compound derivatives showed significant inhibitory activity against wild-type and mutant strains with EC50 values as low as 10.6 nM for wild-type strains .
Toxicological Assessments
Toxicity studies conducted on animal models revealed that while no mortality was observed at doses up to 183 mg/kg body weight, there was a notable decrease in body weight post-administration, indicating the need for further safety evaluations .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole derivatives?
Answer:
Optimal routes involve multistep organic synthesis with tailored reaction conditions. For example:
- Coupling reactions under reflux with solvents like DMSO or ethanol, often using acetic acid as a catalyst (e.g., condensation of o-phenylenediamine with substituted aldehydes) .
- Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce triazole or thiazole moieties, as demonstrated in hybrid benzimidazole-triazole-thiazole derivatives .
- Microwave-assisted synthesis to accelerate reaction rates and improve yields, particularly for Pd-catalyzed cross-coupling reactions .
Key steps include purification via recrystallization (water-ethanol mixtures) and validation through melting point analysis and elemental composition checks .
Basic: How can researchers confirm the structural integrity and purity of synthesized derivatives?
Answer:
Comprehensive spectroscopic and crystallographic techniques are essential:
- FT-IR and NMR (¹H, ¹³C) to verify functional groups and substituent positions .
- X-ray crystallography for unambiguous determination of molecular geometry and intermolecular interactions (e.g., π-π stacking in planar benzimidazole cores) .
- Elemental analysis (CHNS) to validate purity by comparing experimental and theoretical elemental ratios .
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize antitumor activity?
Answer:
- Systematic substitution : Introduce electron-withdrawing (e.g., nitro, fluoro) or donating (e.g., methoxy) groups at the 2,4-dimethylphenoxy or benzimidazole positions to modulate electronic properties and binding affinity .
- Molecular docking : Use software like AutoDock to predict interactions with targets (e.g., Hedgehog signaling proteins or tubulin) and prioritize derivatives with favorable binding scores .
- In vitro screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7 for breast cancer) and compare IC₅₀ values to establish SAR trends .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Analytical validation : Use standardized assays (e.g., MTT for cytotoxicity) and replicate experiments under controlled conditions to minimize variability .
- Computational cross-checking : Compare experimental results with density functional theory (DFT)-derived physicochemical properties (e.g., HOMO-LUMO gaps) to identify outliers .
- Meta-analysis : Aggregate data from multiple studies to distinguish trends from anomalous results, particularly for antimicrobial or anti-inflammatory activities .
Advanced: How can computational models elucidate charge-transfer mechanisms in benzimidazole derivatives?
Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electron donor-acceptor behavior and polarizability .
- Vibrational spectroscopy : Pair experimental FT-IR/Raman data with Potential Energy Distribution (PED) analysis to map charge delocalization in the benzimidazole core .
- Molecular dynamics (MD) simulations : Model solvent interactions and protonation states to assess stability under physiological conditions .
Advanced: What supramolecular applications leverage benzimidazole’s coordination properties?
Answer:
- Metal-organic frameworks (MOFs) : Design Pd(II)-benzimidazole complexes for catalytic applications (e.g., Suzuki-Miyaura cross-coupling) .
- Stimuli-responsive nanocontainers : Functionalize cyclodextrin or calixarene with benzimidazole to create pH-sensitive drug delivery systems .
- Coordination polymers : Exploit N-H⋯O/F hydrogen bonds and π-π interactions to engineer crystalline materials with tunable porosity .
Advanced: How are microwave-promoted reactions applied to benzimidazole chemistry?
Answer:
- Optimized catalysis : Use Pd(OAc)₂ with silyl-substituted benzimidazole ligands under microwave irradiation to enhance Heck-Mizoroki and Suzuki-Miyaura reaction efficiency .
- Rapid heterocycle formation : Achieve cyclization of o-phenylenediamine derivatives in minutes (vs. hours under conventional heating) .
Advanced: What analytical methods address limitations in benzimidazole quality control?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
